Velnacrine maleate was developed by Hoechst-Roussel Pharmaceuticals Inc. as part of a series of compounds aimed at treating senile dementia of the Alzheimer type. Its classification as a cholinesterase inhibitor positions it within a group of drugs that enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine at synapses .
The synthesis of Velnacrine maleate involves several key steps:
Industrial Production: In an industrial setting, these reactions are optimized for yield and purity through careful control of solvents, catalysts, and temperature conditions.
Velnacrine maleate has a molecular weight of 214.26 g/mol and is characterized by its acridine structure. The molecular formula is CHNO·CHO, which indicates the presence of both an acridine nucleus and a maleate moiety. The compound exhibits significant structural features that contribute to its biological activity, particularly in relation to its ability to interact with cholinesterase enzymes .
Velnacrine maleate participates in various chemical reactions:
These reactions are significant for both synthetic applications and potential modifications to enhance therapeutic efficacy.
The primary mechanism through which Velnacrine maleate exerts its effects is by inhibiting cholinesterase enzymes—specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses. The resulting enhancement in cholinergic neurotransmission is beneficial for cognitive functions impaired in conditions such as Alzheimer’s disease .
Velnacrine maleate exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery as a therapeutic agent.
Velnacrine maleate has been primarily studied for its application in treating Alzheimer’s disease. Clinical studies have shown that it produces modest but significant cognitive benefits in patients with Alzheimer’s disease when compared to placebo treatments. Specifically:
Velnacrine maleate (chemical name: 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a crystalline solid with the molecular formula C₁₇H₁₈N₂O₅ and a molecular weight of 330.34 g/mol. Its chemical structure comprises a 9-aminoacridine core modified with a hydroxyl group at the 1-position of the tetrahydroacridine ring system, forming the free base velnacrine (hydroxytacrine). This base is subsequently salified with maleic acid to yield the maleate salt, enhancing its aqueous solubility and stability. The CAS registry number for velnacrine maleate is 118909-22-1, while the free base (velnacrine) is registered under CAS 124027-47-0 [1] [6] [9].
Key structural features include:
The SMILES notation for velnacrine maleate is "OC(/C=C\C(O)=O)=O.NC1=C2C(CCCC2O)=NC3=CC=CC=C31," reflecting the protonation state and E-configuration of the maleate double bond [1]. X-ray crystallography would confirm a monoclinic crystal system with P2₁/c space group, though specific crystallographic data were not available in the searched literature.
Table 1: Structural Properties of Velnacrine Maleate
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₅ |
Molecular Weight | 330.34 g/mol |
CAS Number (Maleate) | 118909-22-1 |
CAS Number (Free Base) | 124027-47-0 |
SMILES Notation | OC(/C=C\C(O)=O)=O.NC1=C2C(CCCC2O)=NC3=CC=CC=C31 |
Salt Formation | Maleate salt of 9-amino-1-hydroxy-1,2,3,4-tetrahydroacridine |
The synthesis of velnacrine maleate employs the Lehmstedt-Tanasescu acridine synthesis as the foundational route. This classical method involves cyclocondensation of diphenylamine derivatives with carboxylic acids or aldehydes under acidic conditions. For velnacrine, the process begins with 2-aminobenzophenone, which undergoes cyclization with cyclohexanone derivatives to form the tetrahydroacridine scaffold. Subsequent oxidation and amination yield the 9-aminoacridine intermediate, followed by regioselective hydroxylation at C1 [5].
Critical optimization challenges addressed during synthesis include:
Table 2: Key Reactions in Velnacrine Maleate Synthesis
Step | Reaction | Conditions |
---|---|---|
Cyclization | Diphenylamine + Cyclohexanone derivative | ZnCl₂, 200–260°C |
Oxidation/Hydroxylation | Tetrahydroacridine → 1-Hydroxy derivative | Pd/O₂ catalyst or Aspergillus enzymes |
Amination | Introduction of C9 amino group | Ammonolysis at 150°C |
Salt Formation | Velnacrine + Maleic acid | Ethanol/water, 60°C, 2 hours |
Scale-up limitations involve the high-temperature cyclization (risk of decomposition) and low-yielding hydroxylation. Modern adaptations use microwave-assisted synthesis to accelerate cyclization and enzymatic catalysis to improve hydroxylation efficiency [5].
Velnacrine’s pharmacological profile is governed by structural motifs shared among acridine-based cholinesterase inhibitors. SAR studies reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7